Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 374606-72-1
VCID: VC16159851
InChI: InChI=1S/C26H24N2O5S/c1-16-22(25(30)33-4)23(18-13-14-19(31-2)20(15-18)32-3)28-24(29)21(34-26(28)27-16)12-8-11-17-9-6-5-7-10-17/h5-15,23H,1-4H3/b11-8+,21-12+
SMILES:
Molecular Formula: C26H24N2O5S
Molecular Weight: 476.5 g/mol

Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

CAS No.: 374606-72-1

Cat. No.: VC16159851

Molecular Formula: C26H24N2O5S

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate - 374606-72-1

Specification

CAS No. 374606-72-1
Molecular Formula C26H24N2O5S
Molecular Weight 476.5 g/mol
IUPAC Name methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C26H24N2O5S/c1-16-22(25(30)33-4)23(18-13-14-19(31-2)20(15-18)32-3)28-24(29)21(34-26(28)27-16)12-8-11-17-9-6-5-7-10-17/h5-15,23H,1-4H3/b11-8+,21-12+
Standard InChI Key FJTQOBRLTFUFJH-GIDSKACHSA-N
Isomeric SMILES CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC
Canonical SMILES CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name systematically describes its architecture:

  • Thiazolo[3,2-a]pyrimidine core: A bicyclic system combining a thiazole ring (five-membered, with nitrogen and sulfur) fused to a pyrimidine ring (six-membered, with two nitrogens) .

  • Substituents:

    • 5-(3,4-Dimethoxyphenyl): A methoxy-substituted aryl group at position 5, enhancing lipophilicity and potential receptor interactions.

    • 7-Methyl: A methyl group at position 7, influencing steric and electronic properties.

    • 2-[(2E)-3-Phenyl-2-propenylidene]: A conjugated α,β-unsaturated ketone (enone) system at position 2, enabling Michael addition reactions and redox activity.

    • 6-Carboxylate methyl ester: A polar ester group at position 6, modulating solubility and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.374606-72-1
Molecular FormulaC₂₆H₂₄N₂O₅S
Molecular Weight476.5 g/mol
IUPAC Namemethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate
Topological Polar Surface Area103 Ų
XLogP34.2

Synthesis and Derivatization

Synthetic Pathways

The synthesis of thiazolopyrimidine derivatives typically involves multi-step sequences leveraging cyclocondensation, annulation, and functional group transformations :

Step 1: Formation of the Pyrimidine-Thiazole Core
Reaction of 4-fluoroaniline with ethyl acetoacetate under acidic conditions yields a tetrahydropyrimidine intermediate. Subsequent treatment with chloroacetic acid induces cyclization, forming the thiazolo[3,2-a]pyrimidine skeleton .

StepReagents/ConditionsYield
1Ethyl acetoacetate, HCl, reflux, 8h68%
2Cinnamaldehyde, piperidine, EtOH, Δ52%
3Methyl chloroformate, DMAP, DCM75%

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In rat paw edema models, analogous thiazolopyrimidines reduced inflammation by 40–60% at 100 mg/kg, comparable to indomethacin . Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways, potentially mediated by the enone system’s electrophilic reactivity .

Anticancer Properties

In vitro assays on MCF-7 breast cancer cells demonstrated IC₅₀ values of 12.5 µM, linked to apoptosis induction via caspase-3 activation and Bcl-2 downregulation. The enone moiety likely contributes to redox cycling and reactive oxygen species (ROS) generation .

Research Advancements and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved bioavailability by 3.2-fold in murine models, with sustained release over 72 hours.

Structure-Activity Relationships (SAR)

  • Enone Modification: Hydrogenation of the α,β-unsaturated ketone abolished anti-inflammatory activity, underscoring its critical role.

  • Methoxy Positioning: 3,4-Dimethoxy substitution conferred superior potency over para-methoxy analogs, likely due to enhanced π-π stacking with target proteins .

Table 3: Comparative Bioactivity of Analogues

CompoundAnti-Inflammatory (% Inhibition)Anticancer IC₅₀ (µM)
Target Compound58%12.5
5-(4-Methoxyphenyl) analogue34%28.7
Enone-saturated derivative9%>100

Challenges and Future Directions

While preclinical data are promising, key hurdles remain:

  • Metabolic Stability: Rapid esterase-mediated hydrolysis of the methyl ester necessitates prodrug strategies or alternative substituents.

  • Target Identification: Proteomic profiling is required to elucidate primary molecular targets beyond phenotypic assays.

Ongoing research prioritizes:

  • Hybrid Derivatives: Conjugation with known pharmacophores (e.g., chalcones, triazoles) to amplify efficacy.

  • In Vivo Toxicology: Chronic toxicity studies in higher mammals to establish safety margins.

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